Benzene-1,2,4,5-tetracarboxamide
Overview
Description
Benzene-1,2,4,5-tetracarboxamide, also known as Pyromellitamide, is a compound with the linear formula C6H2(CONH2)4 . It is a white powder and is used for research and development .
Synthesis Analysis
Benzene-1,2,4,5-tetracarboxamide can be synthesized from pyromellitic dianhydride (PMDA) and diamines in N-methyl-2-pyrrolidone (NMP) solvent . The reaction results in increased viscosity and the formation of amic acid .
Molecular Structure Analysis
The molecular structure of Benzene-1,2,4,5-tetracarboxamide consists of a benzene ring with four carboxamide groups attached to it .
Chemical Reactions Analysis
Benzene-1,2,4,5-tetracarboxamide can be used in the synthesis of various materials. For example, it can be used to enhance the toughness of cured epoxy resins . It can also be used in the synthesis of a porous Ba (II)-based MOF .
Physical And Chemical Properties Analysis
Benzene-1,2,4,5-tetracarboxamide is a white powder . It has a melting point of over 300°C and a predicted boiling point of 517.3±50.0 °C . It is nonpolar and immiscible with water but readily miscible with organic solvents .
Scientific Research Applications
Application 1: Enhancing the Toughness of Cured Epoxy Resins
- Methods of Application or Experimental Procedures : BTCP is synthesized from pyromellitic dianhydride (PMDA) and diamines in N-methyl-2-pyrrolidone (NMP) solvent. During this reaction, increased viscosity and formation of amic acid could be confirmed .
- Results or Outcomes : The BTCP-containing epoxy resin exhibited high mechanical strength and adhesion strength proportional to the amount of BTCP .
Application 2: Construction of Transition Metal or Rare Earth Metal Complexes
- Summary of the Application : Benzene-1,2,4,5-tetracarboxylate, a versatile ligand, has been widely used to construct transition metal or rare earth metal complexes using its multiple coordination function modes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 3: Synthesis of Heavy Metal Chelating Agent
- Summary of the Application : Benzene-1,2,4,5-tetracarboxamide is used in the synthesis of a novel heavy metal chelating agent, N(1),N(2),N(4),N(5)-tetrakis(2-mercaptoethyl) benzene-1,2,4,5-tetracarboxamide (TMBTCA). This agent is designed with four chelating groups and is used for the treatment of Cu-containing wastewater .
- Methods of Application or Experimental Procedures : A facile one-step synthetic procedure was developed with pyromellitic dianhydride (PMDA) and cysteamine hydrochloride (CHC) as raw materials by aqueous acylation .
- Results or Outcomes : The experimental results showed that TMBTCA could effectively remove Cu(2+) and CuEDTA to much lower than 0.5 mg/L (the discharge limit of copper ions in China). Furthermore, TMBTCA showed more affinity for cadmium and copper than some traditional commercial precipitants .
Application 4: Synthesis of Heavy Metal Chelating Agent
- Summary of the Application : Benzene-1,2,4,5-tetracarboxamide is used in the synthesis of a novel heavy metal chelating agent, N(1),N(2),N(4),N(5)-tetrakis(2-mercaptoethyl)benzene-1,2,4,5-tetracarboxamide (TMBTCA). This agent is designed with four chelating groups and is used for the treatment of Cu-containing wastewater .
- Methods of Application or Experimental Procedures : A facile one-step synthetic procedure was developed with pyromellitic dianhydride (PMDA) and cysteamine hydrochloride (CHC) as raw materials by aqueous acylation .
- Results or Outcomes : The experimental results showed that TMBTCA could effectively remove Cu(2+) and CuEDTA to much lower than 0.5 mg/L (the discharge limit of copper ions in China). Furthermore, TMBTCA showed more affinity for cadmium and copper than some traditional commercial precipitants .
Safety And Hazards
properties
IUPAC Name |
benzene-1,2,4,5-tetracarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H,(H2,11,15)(H2,12,16)(H2,13,17)(H2,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLFAMLQSRIUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)N)C(=O)N)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294147 | |
Record name | Pyromellitamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,4,5-tetracarboxamide | |
CAS RN |
6183-35-3 | |
Record name | Pyromellitamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006183353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,5-Benzenetetracarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyromellitamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYROMELLITAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V6C2CZ9GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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